2-(Dicyclohexylphosphino)-2'-methylbiphenyl

Catalog No.
S778956
CAS No.
251320-86-2
M.F
C25H33P
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-2'-methylbiphenyl

CAS Number

251320-86-2

Product Name

2-(Dicyclohexylphosphino)-2'-methylbiphenyl

IUPAC Name

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane

Molecular Formula

C25H33P

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3

InChI Key

GPVWUKXZFDHGMZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Reference Compound in Insecticide Development

Due to its well-understood properties and historical prevalence, MeParathion can serve as a benchmark insecticide for researchers developing new insecticides. Scientists can compare the efficacy and environmental impact of new compounds to MeParathion to assess their potential effectiveness and safety.

For instance, a study published in the Journal of Agricultural and Food Chemistry compared the insecticidal activity of a newly developed compound, Chlorantraniliprole, to MeParathion against several insect pests []. This type of research helps scientists develop more targeted and potentially safer insecticides.

Environmental Fate and Degradation Studies

Understanding how pesticides degrade in the environment is crucial for assessing their potential impact. Researchers can use MeParathion as a model compound to study environmental degradation processes. By tracking the breakdown of MeParathion in soil, water, or other environmental compartments, scientists can gain insights into the persistence and potential environmental risks of other pesticides.

An example of this type of research can be found in a study published in the Journal of Environmental Science and Health, Part B []. This study investigated the degradation of MeParathion in various soil types to assess its persistence in different environmental conditions.

2-(Dicyclohexylphosphino)-2'-methylbiphenyl, with the chemical formula C25H33P and CAS number 251320-86-2, is a phosphine ligand characterized by its unique structure, which includes a biphenyl backbone and two dicyclohexyl groups attached to a phosphorus atom. This compound is known for its role as a catalyst precursor in various

As a bidentate ligand, 2-(Dicyclohexylphosphino)-2'-methylbiphenyl can coordinate with transition metals, facilitating several catalytic processes. It is particularly effective in:

  • Hydrogenation Reactions: It aids in the reduction of unsaturated compounds.
  • Cross-Coupling Reactions: It is utilized in Suzuki and Heck reactions to form carbon-carbon bonds.
  • Synthesis of Alcohols: It acts as a catalyst precursor for converting syngas (a mixture of hydrogen and carbon monoxide) into higher alcohols through processes like Fischer-Tropsch synthesis .

The synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl typically involves:

  • Phosphination Reaction: The reaction between 2-bromomethylbiphenyl and dicyclohexylphosphine.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve high purity levels (>97%) for industrial or research applications .

The general reaction can be summarized as follows:

text
2-Bromomethylbiphenyl + Dicyclohexylphosphine → 2-(Dicyclohexylphosphino)-2'-methylbiphenyl

The primary applications of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl include:

  • Catalyst Precursor: Used in various catalytic processes such as hydrogenation and cross-coupling reactions.
  • Research: Employed in academic studies focusing on organometallic chemistry and catalysis.
  • Industrial Processes: Its role in the conversion of syngas to alcohols positions it as a valuable compound in the chemical industry .

Interaction studies involving 2-(Dicyclohexylphosphino)-2'-methylbiphenyl primarily focus on its coordination with transition metals. These studies help understand its effectiveness as a ligand in catalysis. For instance, interactions with palladium or nickel complexes have been extensively researched to optimize reaction conditions for various organic transformations .

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphineTriphenyl ligandWidely used in organic synthesis; less steric hindrance.
DicyclohexylphosphineMonodentate ligandSimpler structure; used as a reducing agent.
1,1-Bis(diphenylphosphino)ferroceneBidentate ligandContains ferrocene; used in electrochemistry.

Uniqueness of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl:

  • The presence of two dicyclohexyl groups provides enhanced steric bulk compared to simpler phosphines, which can influence catalytic activity and selectivity.
  • Its biphenyl backbone contributes to electronic properties that can be tailored for specific reactions, making it versatile in catalysis.

Synthesis and Reaction Optimization

MePhos was first synthesized through a multi-step process involving the reaction of 2-bromomethylbiphenyl with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, forming a stable Pd(0) intermediate. Industrial production employs similar protocols but scales up using automated reactors and continuous flow systems to enhance efficiency.

Key Reaction Parameters

ParameterConditions
BaseKt-Ot-Bu, Cs2CO3
SolventToluene, THF
Temperature60–120°C
Catalyst Loading0.1–5 mol% Pd2(dba)3

This ligand’s electron-rich nature and steric profile enable efficient coordination with palladium, facilitating oxidative addition even with aryl chlorides under ambient conditions.

Structural Features and Reactivity

MePhos’s biphenyl backbone and dicyclohexyl groups confer:

  • Steric Protection: The cyclohexyl substituents prevent unwanted side reactions, such as Pd-mediated C–H activation.
  • Electronic Influence: Electron-donating phosphine groups lower the Pd center’s electron density, enhancing oxidative addition.
  • Solubility: Lipophilic properties improve solubility in nonpolar solvents (e.g., toluene), critical for heterogeneous catalysis.

These attributes make MePhos particularly effective in late-stage functionalization of complex molecules, including pharmaceuticals.

Aryne-Based Synthetic Approaches

The synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl through aryne-based methodologies represents a significant advancement in phosphine ligand preparation, offering an efficient route to access complex biphenyl phosphine structures. Recent developments in aryne chemistry have provided valuable synthetic pathways for the construction of organophosphorus compounds, particularly those containing the biphenyl backbone [1].

The aryne-based approach involves the generation of benzyne intermediates from appropriate precursors, followed by subsequent functionalization to introduce the phosphine moiety. This methodology capitalizes on the high reactivity of aryne intermediates, which can undergo rapid addition reactions with nucleophilic phosphorus reagents [2]. The use of Kobayashi-type ortho-silylaryltriflates as benzyne precursors has proven particularly effective for accessing arylated phosphorus compounds [3].

In the context of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl synthesis, aryne-based approaches can be employed to construct the biphenyl core, which subsequently undergoes phosphination. The difunctionalization of aryne precursors with phosphorus-containing reagents allows for the introduction of phosphine groups at specific positions on the aromatic ring [1]. This approach offers several advantages, including the ability to avoid transition metal catalysts and corrosive phosphorus chlorides, which are commonly required in traditional synthetic routes [1].

The synthetic utility of aryne-based methodologies has been demonstrated through the preparation of various ortho-substituted arylphosphine derivatives. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for the synthesis of complex phosphine ligands [1]. The use of potassium fluoride and crown ethers as activating agents facilitates the generation of aryne intermediates, which then undergo nucleophilic addition with dicyclohexylphosphine derivatives [1].

Metallation and Phosphination Strategies

The metallation and phosphination strategy represents the most established and widely employed approach for the synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. This methodology involves the sequential formation of organometallic intermediates followed by electrophilic phosphination to introduce the desired phosphine functionality [5].

The synthesis typically begins with the preparation of 2-bromo-2'-methylbiphenyl, which serves as the starting material for the metallation step. Treatment of this brominated precursor with strong organolithium bases, such as n-butyllithium, at low temperatures (-78°C) results in the formation of the corresponding aryllithium intermediate through halogen-lithium exchange [5]. This metallation reaction must be conducted under strictly anhydrous conditions and inert atmosphere to prevent decomposition of the reactive organolithium species [6].

The subsequent phosphination step involves the reaction of the aryllithium intermediate with dicyclohexylphosphine chloride. This electrophilic substitution reaction proceeds through nucleophilic attack of the carbanion on the phosphorus center, displacing chloride and forming the desired carbon-phosphorus bond [5]. The reaction conditions require careful temperature control, typically maintaining temperatures below -78°C during the addition phase to minimize side reactions and ensure optimal yields [5].

Alternative phosphination strategies involve the use of phosphine-borane complexes as protecting groups, which can be employed to enhance the stability of phosphine intermediates during synthesis [7]. The borane group serves as a protecting group that can be readily removed under mild conditions using diethylamine or morpholine to regenerate the free phosphine [7]. This approach has proven particularly valuable in the synthesis of optically active phosphine ligands, where the borane protection prevents unwanted oxidation or racemization [7].

The optimization of reaction conditions for the metallation and phosphination sequence has been extensively studied. The use of copper(I) chloride as a catalytic additive has been shown to enhance the coupling efficiency between hindered dialkylchlorophosphines and Grignard reagents [8]. This modification allows for the preparation of biphenyl-based phosphine ligands on significantly larger scales than previously possible [8].

Purification and Isolation Techniques

The purification and isolation of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl require specialized techniques due to the air-sensitive nature of phosphine compounds. The ligand typically exists as a white to almost white crystalline solid with a melting point range of 107-113°C [9] [10]. The compound exhibits high lipophilicity (LogP = 8.91) and is soluble in organic solvents such as toluene while being insoluble in water .

Recrystallization represents the primary purification method for 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. The compound can be purified through multiple recrystallizations using a dichloromethane/hexanes solvent system at low temperatures [6]. The optimal recrystallization conditions involve dissolving the crude product in a minimal amount of dichloromethane followed by slow addition of hexanes at 0°C [6]. This process must be conducted under inert atmosphere to prevent oxidation of the phosphine functionality.

Column chromatography provides an alternative purification method, particularly for compounds that are difficult to recrystallize. The purification is typically performed using silica gel with petroleum ether/ethyl acetate (2:1) as the eluent [1]. However, the air-sensitive nature of the phosphine requires that all chromatographic operations be conducted under inert atmosphere or with degassed solvents to prevent oxidation [11].

The isolation of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl requires careful handling procedures due to its air sensitivity. The compound should be stored under inert atmosphere at room temperature in a cool, dark place (preferably below 15°C) [12]. Prolonged exposure to air results in oxidation to the corresponding phosphine oxide, which significantly alters the electronic properties of the ligand [13].

For analytical purposes, the purity of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl is typically determined by gas chromatography, with commercial samples typically exhibiting purities greater than 97.0% [12] [10]. The compound can also be characterized by its characteristic melting point range and spectroscopic properties [12].

Industrial-Scale Production Considerations

The industrial-scale production of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl requires careful consideration of several factors, including raw material availability, process scalability, safety considerations, and economic viability. The transition from laboratory-scale synthesis to industrial production presents unique challenges that must be addressed to ensure efficient and cost-effective manufacturing [14] [15].

The primary consideration for industrial production is the availability and cost of starting materials. The synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl requires specialized reagents, including dicyclohexylphosphine chloride and 2-bromo-2'-methylbiphenyl, which may not be readily available in large quantities [16]. Industrial producers must establish reliable supply chains for these key intermediates or develop alternative synthetic routes that utilize more readily available starting materials [15].

Process scalability represents another critical factor in industrial production. The synthetic routes that are effective on laboratory scale may not be directly applicable to industrial scale due to heat transfer limitations, mixing challenges, and safety considerations [15]. The use of organolithium reagents at low temperatures, which is common in laboratory synthesis, presents significant engineering challenges for large-scale production [15].

Safety considerations become paramount in industrial-scale production due to the hazardous nature of many reagents used in phosphine synthesis. The use of organolithium compounds requires specialized handling procedures and equipment to prevent fires and explosions [15]. Additionally, the air-sensitive nature of phosphine products necessitates the use of inert atmosphere systems throughout the production process [15].

Economic viability depends on several factors, including yield optimization, waste minimization, and process efficiency. Industrial producers must optimize reaction conditions to achieve high yields while minimizing the formation of byproducts and waste streams [15]. The development of continuous flow processes and automated systems can significantly improve process efficiency and reduce manufacturing costs [15].

Quality control requirements for industrial production are more stringent than those for laboratory synthesis. Industrial producers must implement comprehensive analytical testing programs to ensure product quality and consistency [15]. This includes the development of validated analytical methods for purity determination, identification of impurities, and stability testing [15].

The market demand for 2-(Dicyclohexylphosphino)-2'-methylbiphenyl is primarily driven by its applications in homogeneous catalysis, particularly in pharmaceutical manufacturing and fine chemical synthesis [14]. The increasing demand for this ligand has led to the development of commercial-scale production capabilities by specialized chemical manufacturers [14].

Quality Control and Analytical Methods

Quality control of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl requires a comprehensive analytical approach that addresses the unique challenges associated with phosphine ligand characterization. The air-sensitive nature of the compound necessitates specialized handling and analytical techniques to ensure accurate and reliable results [13].

High-performance liquid chromatography (HPLC) represents the primary analytical technique for purity determination and quality control of phosphine ligands. However, the analysis of phosphine compounds by HPLC can be challenging due to their easily oxidizable nature [13]. The development of robust HPLC methods requires careful optimization of mobile phase conditions and the use of reducing agents to prevent on-column oxidation [13].

A significant advancement in phosphine ligand analysis involves the addition of trace amounts of tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase in HPLC systems [13]. TCEP serves as a surrogate reducing agent that passivates the liquid chromatography column and eliminates on-column degradation and oxidation [13]. This modification results in greatly improved method precision and sensitivity, providing a more robust analytical approach for phosphine ligand quality control [13].

Gas chromatography (GC) provides an alternative analytical method for phosphine ligand analysis, particularly for purity determination [10]. The method requires careful optimization of injection port temperature and carrier gas flow to prevent thermal decomposition of the phosphine during analysis [10]. Commercial samples of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl typically exhibit purities greater than 97.0% as determined by gas chromatography [12] [10].

Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in the structural characterization and quality control of phosphine ligands. Phosphorus-31 NMR spectroscopy is particularly valuable for phosphine characterization due to the large chemical shift spreading compared to proton NMR [17] [18]. The technique allows for easy identification of different phosphine compounds and can be used to monitor oxidation reactions in real-time [17].

The characterization of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl by 31P NMR typically reveals a characteristic chemical shift that can be used for identification and purity assessment [17]. The air-sensitive nature of the compound requires that NMR samples be prepared under inert atmosphere using degassed solvents [17].

Mass spectrometry provides complementary analytical information for phosphine ligand characterization, particularly for molecular weight confirmation and structural elucidation [19]. Electrospray ionization mass spectrometry (ESI-MS) has become the standard technique for phosphine ligand analysis due to its soft ionization characteristics [19]. The technique allows for the identification of typical product ions occurring in tandem mass spectra of phosphine-based ligand systems [19].

Infrared spectroscopy can be employed for functional group identification and structural characterization of phosphine ligands [20]. The technique provides information about the presence of characteristic phosphine stretching vibrations and can be used to monitor oxidation to phosphine oxides [20]. However, the interpretation of phosphine infrared spectra requires careful consideration of the complex vibrational modes associated with aromatic phosphine systems [20].

Structure Verification Protocols

Structure verification of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl requires a multi-analytical approach that combines various spectroscopic and analytical techniques to confirm the molecular structure and purity of the compound. The verification process must account for the air-sensitive nature of the phosphine ligand and the potential for oxidation during analysis [21].

Nuclear magnetic resonance spectroscopy forms the foundation of structure verification protocols for phosphine ligands. Proton NMR (1H NMR) spectroscopy provides detailed information about the aromatic biphenyl backbone and the aliphatic cyclohexyl substituents [21]. The spectrum typically exhibits characteristic multiplets in the aromatic region (6.5-8.0 ppm) corresponding to the biphenyl protons, while the cyclohexyl protons appear as complex multiplets in the aliphatic region (1.0-3.0 ppm) [21].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, particularly for the characterization of quaternary carbon centers and the distinction between aromatic and aliphatic carbon environments [21]. The technique can reveal virtual coupling patterns that arise from the interaction of multiple phosphorus nuclei with carbon centers, providing additional structural confirmation [21].

Phosphorus-31 NMR spectroscopy is essential for structure verification, as it provides direct information about the phosphorus environment and coordination state [21]. The chemical shift of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl in 31P NMR typically appears in the range characteristic of tertiary phosphines, and the absence of signals corresponding to phosphine oxides confirms the integrity of the phosphine functionality [17].

Mass spectrometry plays a crucial role in molecular weight confirmation and structural elucidation. High-resolution mass spectrometry can provide accurate molecular weight determination and elemental composition analysis [19]. The molecular ion peak for 2-(Dicyclohexylphosphino)-2'-methylbiphenyl appears at m/z 364.5, corresponding to the molecular formula C25H33P [9].

Fragmentation pattern analysis in tandem mass spectrometry can provide additional structural information through the identification of characteristic fragment ions [19]. The fragmentation behavior of phosphine ligands typically involves the loss of alkyl substituents from the phosphorus center, followed by more complex rearrangement reactions [19].

X-ray crystallography represents the ultimate structure verification technique when single crystals of sufficient quality can be obtained. The technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular conformation [21]. However, the air-sensitive nature of phosphine ligands requires that crystal mounting and data collection be performed under inert atmosphere or at low temperatures [21].

Melting point determination provides a simple but effective method for compound identification and purity assessment. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl exhibits a characteristic melting point range of 107-113°C [9] [10]. Significant deviations from this range may indicate the presence of impurities or decomposition products [10].

Elemental analysis can provide quantitative information about the elemental composition of the compound, serving as an additional verification method [22]. The theoretical elemental composition for 2-(Dicyclohexylphosphino)-2'-methylbiphenyl is C: 82.39%, H: 9.13%, P: 8.50% [22]. Experimental values should closely match these theoretical values within acceptable analytical error limits [22].

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Dicyclohexylphosphino)-2'-methylbiphenyl

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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